molecular formula C10H12FN3O B1388621 (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime CAS No. 1228670-40-3

(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime

Cat. No.: B1388621
CAS No.: 1228670-40-3
M. Wt: 209.22 g/mol
InChI Key: JQAZDWJJXUPEHW-UHFFFAOYSA-N
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Description

(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime is a chemical compound that features a pyrrolidine ring, a fluorine atom, and an oxime group attached to a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime typically involves the following steps:

    Formation of Nicotinaldehyde Derivative: The starting material, 2-fluoro-6-chloronicotinaldehyde, undergoes a nucleophilic substitution reaction with pyrrolidine to form 2-fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

    Oxime Formation: The aldehyde group of 2-fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological activity. The oxime group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Fluorinated Nicotinaldehydes: Compounds such as 2-fluoro-6-chloronicotinaldehyde are structurally similar but lack the oxime group.

Uniqueness

(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde oxime is unique due to the combination of a fluorine atom, a pyrrolidine ring, and an oxime group, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAZDWJJXUPEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194869
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228670-40-3
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228670-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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